molecular formula C20H17ClN4 B3035382 4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile CAS No. 320418-03-9

4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile

Cat. No.: B3035382
CAS No.: 320418-03-9
M. Wt: 348.8 g/mol
InChI Key: YAOBVFGNGGALBO-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorophenyl, isopropylamino, and phenyl groups, along with a carbonitrile group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile involves multiple steps, typically starting with the preparation of the pyrimidine ring. One common synthetic route includes the condensation of appropriate aldehydes and amines under controlled conditions to form the pyrimidine core. The introduction of the chlorophenyl, isopropylamino, and phenyl groups is achieved through subsequent substitution reactions. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity, utilizing catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile stands out due to its unique combination of substituents and functional groups. Similar compounds include:

  • 4-(4-Chlorophenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile
  • 4-(4-Chlorophenyl)-6-(ethylamino)-2-phenyl-5-pyrimidinecarbonitrile
  • 4-(4-Chlorophenyl)-6-(propylamino)-2-phenyl-5-pyrimidinecarbonitrile These compounds share a similar core structure but differ in the nature of the amino substituent. The presence of the isopropylamino group in this compound imparts distinct chemical and biological properties, making it a unique and valuable compound for research and development.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-phenyl-6-(propan-2-ylamino)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4/c1-13(2)23-20-17(12-22)18(14-8-10-16(21)11-9-14)24-19(25-20)15-6-4-3-5-7-15/h3-11,13H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOBVFGNGGALBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601139254
Record name 4-(4-Chlorophenyl)-6-[(1-methylethyl)amino]-2-phenyl-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320418-03-9
Record name 4-(4-Chlorophenyl)-6-[(1-methylethyl)amino]-2-phenyl-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320418-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-6-[(1-methylethyl)amino]-2-phenyl-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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